4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H13ClN2O2S It is a derivative of thiopyran, characterized by the presence of a hydrazine group and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS, to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydrazine group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfone group can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the hydrazine group, making it less reactive in nucleophilic substitution reactions.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
Uniqueness
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both hydrazine and sulfone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C5H12N2O2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(1,1-dioxothian-4-yl)hydrazine |
InChI |
InChI=1S/C5H12N2O2S/c6-7-5-1-3-10(8,9)4-2-5/h5,7H,1-4,6H2 |
InChI Key |
FMNMVHJGCREHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.